

AZM475271 solubility issues and best practices

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Compound of Interest

Compound Name: AZM475271

Cat. No.: B1684639

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AZM475271 Technical Support Center

Welcome to the technical support center for **AZM475271**. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this potent Src kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **AZM475271** and what is its primary mechanism of action?

AZM475271 is a potent and selective, orally active Src family kinase (SFK) inhibitor.^{[1][2]} Its primary mechanism of action is the inhibition of Src tyrosine kinase, which plays a crucial role in regulating cell proliferation, migration, apoptosis, and angiogenesis.^{[3][4]} By inhibiting Src, **AZM475271** can reduce tumor size and vascularity, increase apoptosis in cancer cells, and exhibit antiangiogenic activity.^{[3][4]} It has also been shown to sensitize tumor cells to the cytotoxic effects of other chemotherapeutic agents like gemcitabine.^{[1][3]}

Q2: In which solvents is **AZM475271** soluble?

The solubility of **AZM475271** varies depending on the solvent. It is highly soluble in Dimethyl Sulfoxide (DMSO). Some sources also report slight solubility in Dimethylformamide (DMF) and Ethanol.

Q3: What are the recommended storage conditions for **AZM475271**?

It is recommended to store **AZM475271** as a solid at room temperature.[3] Once reconstituted in a solvent such as DMSO, it is advisable to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

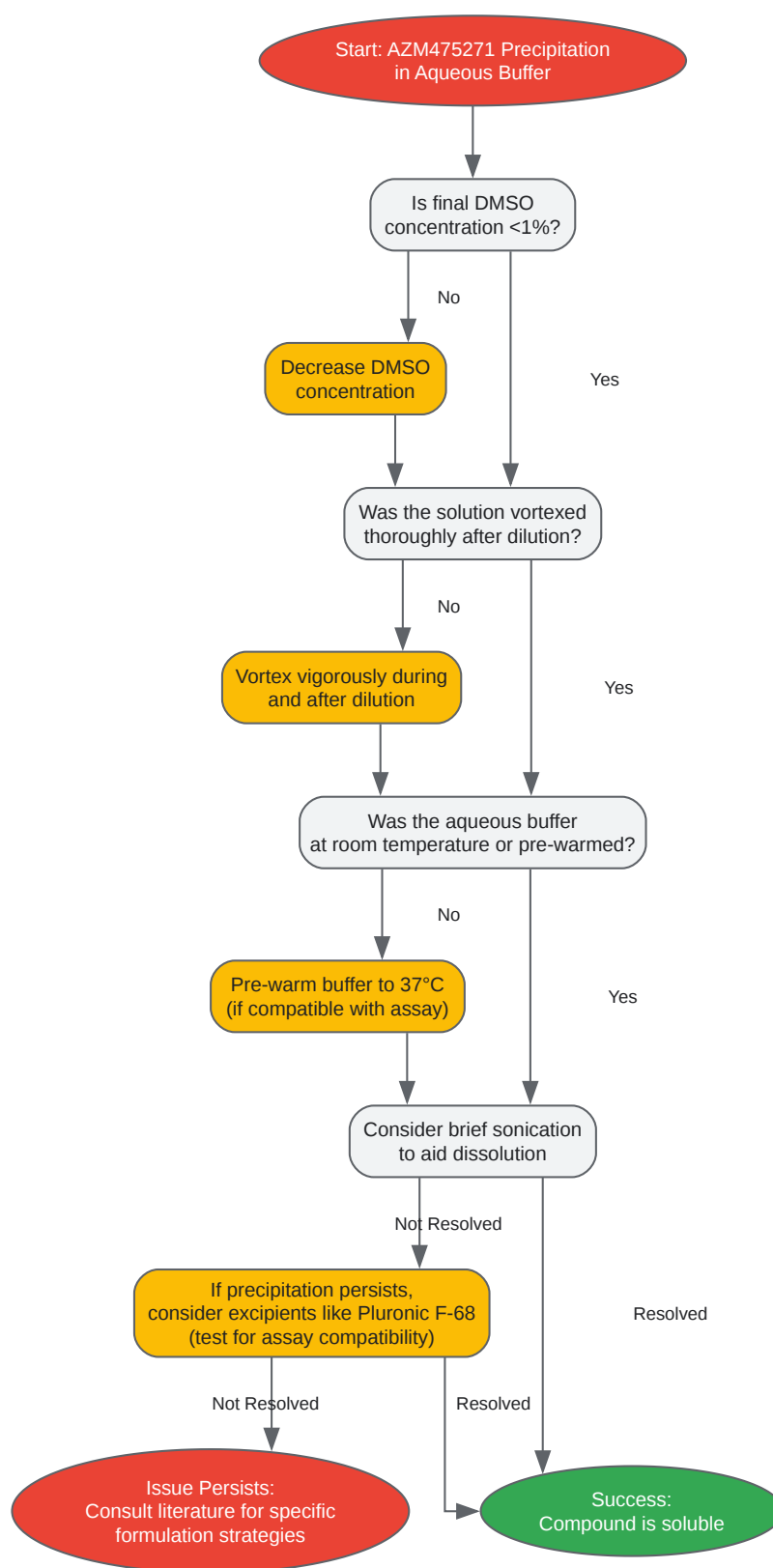
Issue: Precipitation of **AZM475271** in Aqueous Solution

A common issue encountered is the precipitation of the compound when diluting a DMSO stock solution into an aqueous buffer for in vitro assays. This occurs because **AZM475271** is significantly less soluble in aqueous solutions than in organic solvents.

Best Practices to Avoid Precipitation:

- **Final DMSO Concentration:** Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, as higher concentrations can be toxic to cells and may affect experimental outcomes.
- **pH of the Buffer:** The solubility of many kinase inhibitors can be pH-dependent. While specific data for **AZM475271** is limited, consider testing a range of physiologically relevant pH values for your buffer to see if it improves solubility.
- **Use of Co-solvents:** In some cases, the use of other co-solvents in addition to DMSO might be necessary, but this should be approached with caution due to potential effects on the experiment.
- **Sonication:** Gentle sonication of the solution can help to break down aggregates and improve dissolution.

Below is a troubleshooting workflow to address solubility issues:



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Caption: Troubleshooting workflow for **AZM475271** precipitation issues.

Quantitative Data Summary

The following tables summarize key quantitative data for **AZM475271**.

Table 1: Solubility Data

Solvent	Maximum Concentration (mM)	Reference
DMSO	100	[3] [4]
DMSO	≥ 94.82	[1] [2]
DMF	Slightly soluble	[5]

| Ethanol | Slightly soluble [\[5\]](#) |

Note: One supplier notes that hygroscopic DMSO can significantly impact solubility, and recommends using newly opened DMSO.[\[1\]](#)

Table 2: In Vitro Inhibitory Activity (IC₅₀)

Target Kinase	IC ₅₀ (μM)	Reference
c-Src	0.01	[1] [5]
Lck	0.03	[1]
c-Yes	0.08	[1]

| VEGFR2 | 0.7 [\[5\]](#) |

Table 3: In Vitro Cell Line Activity (IC₅₀)

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
c-Src transfected 3T3 fibroblasts	-	0.53 (24h)	[1]
A549	Lung Cancer	0.48 (72h)	[1]
PC3	Prostate Cancer	32	[5]

| DU145 | Prostate Cancer | 16 [[5] |

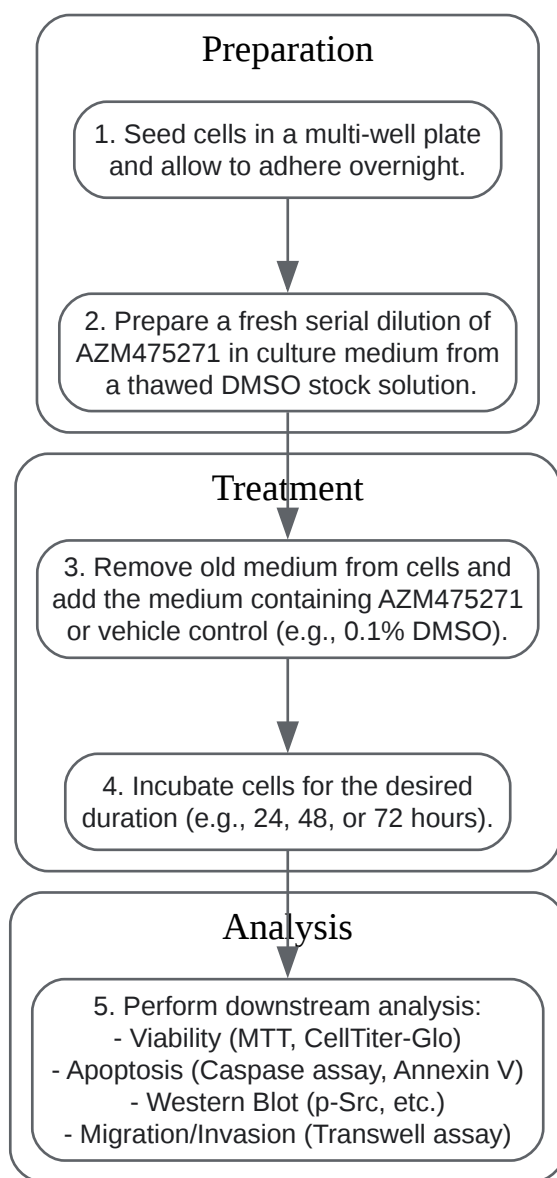
Experimental Protocols & Methodologies

Protocol: Preparation of **AZM475271** Stock Solution

- **Weighing:** Carefully weigh the desired amount of solid **AZM475271** powder in a sterile microcentrifuge tube.
- **Solvent Addition:** Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
- **Dissolution:** Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be used to aid dissolution if necessary.
- **Storage:** Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol: General In Vitro Cell-Based Assay

This protocol provides a general workflow for treating adherent cancer cells with **AZM475271**.



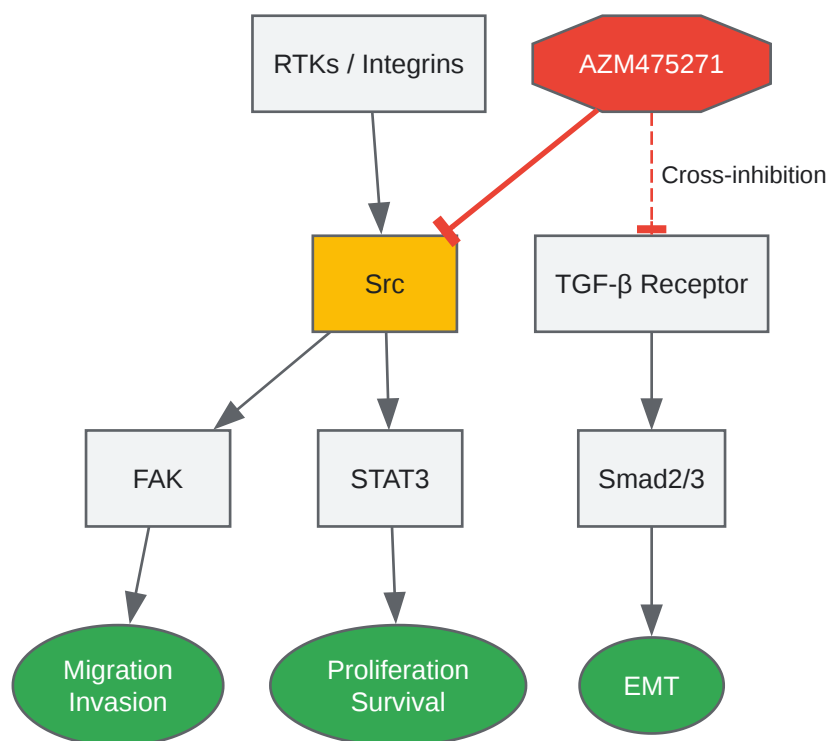
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Caption: General workflow for an in vitro cell-based assay with **AZM475271**.

Signaling Pathway

AZM475271 primarily targets the Src tyrosine kinase. Src is a non-receptor tyrosine kinase that is a key node in multiple signaling pathways controlling cell growth, adhesion, and migration. It can be activated by various upstream signals, including receptor tyrosine kinases (RTKs) and integrins. Downstream, Src phosphorylates numerous substrates, including Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3), leading to

cytoskeletal rearrangements, gene expression changes, and cell proliferation. **AZM475271** has also been observed to inhibit TGF- β signaling, which can be pro-metastatic in advanced cancers.[6][7][8]



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Caption: Simplified signaling pathway showing the inhibitory action of **AZM475271**.

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